molecular formula C10H6BrNO2 B2777405 (E)-3-(4-Bromophenyl)-2-cyanoacrylic acid CAS No. 339548-64-0

(E)-3-(4-Bromophenyl)-2-cyanoacrylic acid

Cat. No. B2777405
CAS RN: 339548-64-0
M. Wt: 252.067
InChI Key: REWONLOPJHWIMK-UHFFFAOYSA-N
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Description

“(E)-3-(4-Bromophenyl)-2-cyanoacrylic acid” is a compound that contains a cyano group (-CN), a carboxylic acid group (-COOH), and a bromophenyl group (C6H4Br). The presence of these functional groups suggests that the compound could participate in various chemical reactions .


Molecular Structure Analysis

The compound likely has a planar structure due to the sp2 hybridization of the carbon atoms in the cyano and carboxylic acid groups. The bromophenyl group is likely to be in a planar orientation due to the characteristics of aromatic compounds .


Chemical Reactions Analysis

The compound could undergo various reactions due to its functional groups. The cyano group could participate in nucleophilic substitution reactions or be hydrolyzed to form a carboxylic acid. The carboxylic acid group could react with bases to form salts or with alcohols to form esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, it’s likely to have a relatively high melting point and boiling point due to the presence of polar cyano and carboxylic acid groups. It’s also likely to be soluble in polar solvents .

Scientific Research Applications

  • Corrosion Inhibition

    A study explored the impact of synthetic acrylamide derivatives, closely related to (E)-3-(4-Bromophenyl)-2-cyanoacrylic acid, on corrosion inhibition in nitric acid solutions of copper. These compounds showed effectiveness as corrosion inhibitors, suggesting potential industrial applications (Abu-Rayyan et al., 2022).

  • Photovoltaic Performance

    Research on triphenylamine-based organic dyes, which include derivatives similar to this compound, examined their effects on the photovoltaic performances of dye-sensitized solar cells. These studies highlight the compound's relevance in solar energy applications (Lee et al., 2011).

  • Synthesis of Novel Compounds

    A paper focused on the design and synthesis of various (E)-3-(4-methanesulfonylphenyl)acrylic acids, including bromophenyl derivatives. These compounds were evaluated for their potential as dual inhibitors of certain enzymes, highlighting their relevance in biochemical research (Moreau et al., 2006).

  • Optoelectronic Properties

    A theoretical study examined the optoelectronic properties of 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid, a compound related to this compound. This research is crucial for understanding its potential in nonlinear optical materials (Fonkem et al., 2019).

  • Antifungal Activities

    A study evaluated the in vitro activity of 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones, including a bromophenyl derivative, against yeasts and molds. This research contributes to the development of novel antifungal compounds (Buchta et al., 2004).

  • Sensitizers for Solar Cells

    Another study focused on the molecular engineering of organic sensitizers, including derivatives of this compound, for use in dye-sensitized solar cells. This highlights the compound's potential in renewable energy technologies (Kim et al., 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its application. For example, if it’s used as a drug, it would interact with biological molecules in the body. If it’s used as a reactant in a chemical reaction, its mechanism of action would depend on the specific reaction .

Future Directions

The future research directions for this compound could include studying its reactivity, exploring its potential uses in various fields such as medicine or materials science, and investigating its environmental impact .

properties

IUPAC Name

(E)-3-(4-bromophenyl)-2-cyanoprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H,13,14)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWONLOPJHWIMK-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70574086
Record name (2E)-3-(4-Bromophenyl)-2-cyanoprop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70574086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58177-54-1, 339548-64-0
Record name (2E)-3-(4-Bromophenyl)-2-cyano-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58177-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(4-Bromophenyl)-2-cyanoprop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70574086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-BROMOPHENYL)-2-CYANO-2-PROPENOIC ACID
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Record name 339548-64-0
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